molecular formula C22H38O2 B8260438 (10Z,13Z,16Z)-docosatrienoic acid

(10Z,13Z,16Z)-docosatrienoic acid

Cat. No.: B8260438
M. Wt: 334.5 g/mol
InChI Key: RILVNGKQIULBOQ-QNEBEIHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10Z,13Z,16Z)-Docosatrienoic acid is a polyunsaturated fatty acid with a 22-carbon chain and three cis double bonds located at the 10th, 13th, and 16th positions. This compound is part of the omega-6 fatty acid family and is known for its biological significance and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10Z,13Z,16Z)-docosatrienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the elongation of linoleic acid (18:2) followed by desaturation. This process can be catalyzed by specific enzymes such as elongases and desaturases.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that can produce the desired fatty acid through fermentation processes. These microorganisms are engineered to express the necessary enzymes for the elongation and desaturation steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.

    Reduction: Reduction of the double bonds can yield saturated or partially saturated fatty acids.

    Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

    Substitution: Alcohols or amines in the presence of a catalyst (e.g., sulfuric acid) can be used for esterification or amidation.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated or partially saturated fatty acids.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

(10Z,13Z,16Z)-Docosatrienoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The biological effects of (10Z,13Z,16Z)-docosatrienoic acid are mediated through its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as free fatty acid receptors (e.g., FFAR4), modulating signaling pathways involved in inflammation and metabolism.

Comparison with Similar Compounds

    (13Z,16Z)-Docosadienoic acid: Another omega-6 polyunsaturated fatty acid with two cis double bonds.

    (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic acid: An omega-3 polyunsaturated fatty acid with six cis double bonds.

Uniqueness: (10Z,13Z,16Z)-Docosatrienoic acid is unique due to its specific double bond configuration and its role in modulating specific biological pathways. Compared to other similar compounds, it has distinct effects on membrane fluidity and receptor activation.

Properties

IUPAC Name

(10Z,13Z,16Z)-docosa-10,13,16-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNGKQIULBOQ-QNEBEIHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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